molecular formula C17H36O3 B12553840 1,1,1-Trimethoxytetradecane CAS No. 163562-93-4

1,1,1-Trimethoxytetradecane

Cat. No.: B12553840
CAS No.: 163562-93-4
M. Wt: 288.5 g/mol
InChI Key: GFBUBCGICDOUBE-UHFFFAOYSA-N
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Description

1,1,1-Trimethoxytetradecane: is an organic compound with the molecular formula C17H36O3 It is a member of the alkane family, characterized by the presence of three methoxy groups attached to the first carbon of a tetradecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trimethoxytetradecane can be synthesized through the reaction of tetradecane with methanol in the presence of an acid catalyst. The reaction typically involves the substitution of hydrogen atoms on the first carbon of tetradecane with methoxy groups. The reaction conditions include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The product is then purified through distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trimethoxytetradecane undergoes several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1,1,1-trimethyltetradecane.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Tetradecanal or tetradecanoic acid.

    Reduction: 1,1,1-Trimethyltetradecane.

    Substitution: 1,1,1-Trichlorotetradecane or 1,1,1-Tribromotetradecane.

Scientific Research Applications

1,1,1-Trimethoxytetradecane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 1,1,1-Trimethoxytetradecane involves its interaction with cellular membranes due to its lipophilic nature. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

    1,1,1-Trimethoxyethane: Similar structure but with a shorter carbon chain.

    1,1,1-Trimethoxypropane: Another similar compound with a three-carbon chain.

    1,1,1-Trimethoxydodecane: Similar structure with a twelve-carbon chain.

Comparison: 1,1,1-Trimethoxytetradecane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. Its higher molecular weight and increased hydrophobicity make it more suitable for applications requiring enhanced lipophilicity and stability.

Properties

CAS No.

163562-93-4

Molecular Formula

C17H36O3

Molecular Weight

288.5 g/mol

IUPAC Name

1,1,1-trimethoxytetradecane

InChI

InChI=1S/C17H36O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(18-2,19-3)20-4/h5-16H2,1-4H3

InChI Key

GFBUBCGICDOUBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(OC)(OC)OC

Origin of Product

United States

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